molecular formula C7H9NO3 B1353320 Ethyl 5-methylisoxazole-4-carboxylate CAS No. 51135-73-0

Ethyl 5-methylisoxazole-4-carboxylate

Cat. No.: B1353320
CAS No.: 51135-73-0
M. Wt: 155.15 g/mol
InChI Key: KOMSQTMQKWSQDW-UHFFFAOYSA-N
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Description

Ethyl 5-methylisoxazole-4-carboxylate is an organic compound with the molecular formula C7H9NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-3-buten-2-one with hydroxylamine hydrochloride to form 5-methylisoxazole, which is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of 5-methylisoxazole, followed by esterification under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed:

    Oxidation: 5-methylisoxazole-4-carboxylic acid.

    Reduction: 5-methylisoxazole-4-methanol.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: this compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 5-methylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it often acts as a prodrug, which is metabolized in the body to release the active drug. The molecular targets and pathways involved can vary, but typically include enzymes or receptors that are modulated by the isoxazole moiety.

Comparison with Similar Compounds

    Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Similar in structure but with an additional ethyl group, affecting its reactivity and applications.

    5-methylisoxazole-4-carboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.

    5-methylisoxazole-3-carboxylic acid: Another isomer with distinct chemical behavior and applications.

Uniqueness: Ethyl 5-methylisoxazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly valuable in the synthesis of ester-containing pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMSQTMQKWSQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426552
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-73-0
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (52.6 g) was dissolved in water (150 ml) and stirred while an ice-cold solution of sodium hydroxide (30.28 g) in water (100 ml) was added. This solution was stirred for 15 minutes then absolute ethanol (600 ml) added and the solution stirred for a further 15 minutes. Ethyl ethoxymethyleneacetoacetate (128 g) was dissolved in absolute ethanol (100 ml) and added to the hydroxylamine solution. After stirring for 30 hours the solvents were removed on a rotary evaporator (bath at 45° C.). The clear oil was distilled at reduced pressure through a 15 cm Vigreaux column. Product collected as a clear oil at 50°-54° C./0.5 mm Hg.
Quantity
52.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.28 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Ethyl ethoxymethyleneacetoacetate
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 5-methylisoxazole-4-carboxylate in Leflunomide synthesis according to the provided research?

A1: The research paper describes an improved process for synthesizing Leflunomide. [] A key step in this process involves the reaction of this compound with a strong acid to produce 5-methylisoxazole-4-carboxylic acid. This carboxylic acid is then further reacted to finally yield Leflunomide. Therefore, this compound acts as a crucial intermediate in the multi-step synthesis.

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